molecular formula C5H6ClN3O2 B1526260 methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate CAS No. 1308384-35-1

methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B1526260
CAS No.: 1308384-35-1
M. Wt: 175.57 g/mol
InChI Key: MSUOBKMEIQMTGP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate is a unique chemical compound that interacts with various biological targets. It is known that triazole derivatives, which include this compound, can bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

It is known that 1,2,4-triazole derivatives have diverse biological activities , suggesting that this compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

Some triazole-based drugs are known to have excellent bioavailability , suggesting that this compound might also exhibit favorable pharmacokinetic properties.

Result of Action

Given the broad biological activities of 1,2,4-triazole derivatives , it is plausible that this compound could have diverse molecular and cellular effects.

Action Environment

It is known that some triazole derivatives are thermally stable , suggesting that this compound might also exhibit stability under various environmental conditions.

Biochemical Analysis

Biochemical Properties

Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been observed to interact with enzymes such as alpha-amylase and alpha-glucosidase, which are crucial in the metabolism of carbohydrates . The interaction between this compound and these enzymes involves the binding of the compound to the active site of the enzymes, thereby inhibiting their activity. This inhibition can lead to a decrease in the breakdown of complex carbohydrates into glucose, which is beneficial in managing conditions like diabetes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of enzymes such as alpha-amylase and alpha-glucosidase . This binding prevents the enzymes from catalyzing their respective reactions, leading to a reduction in the production of glucose from complex carbohydrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of genes involved in metabolic pathways.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as alpha-amylase and alpha-glucosidase, leading to the inhibition of their activity and a subsequent decrease in glucose production . This compound can also affect metabolic flux by altering the levels of key metabolites involved in glucose metabolism, thereby enhancing the overall metabolic efficiency of the cells.

Properties

IUPAC Name

methyl 2-(3-chloro-1,2,4-triazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-11-4(10)2-9-3-7-5(6)8-9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUOBKMEIQMTGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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